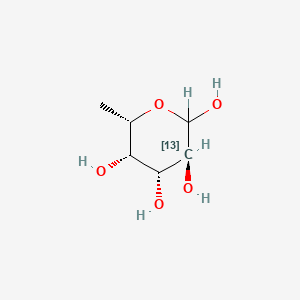

L-fucose-2-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Fucose-2-13C is a stable isotope-labeled analogue of L-Fucose, a naturally occurring monosaccharide. The “2-13C” designation indicates that the carbon at the second position in the fucose molecule is replaced with the carbon-13 isotope. This compound is used extensively in scientific research to trace metabolic pathways and study biochemical processes due to its stable isotopic label.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Fucose-2-13C can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-Fuculose as a starting material, which is then converted to this compound using a fucose isomerase enzyme . The reaction conditions typically involve maintaining a pH of 7 and a temperature of 30°C to favor the formation of L-Fucose from L-Fuculose .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce L-Fucose by fermenting substrates like fructose . The process involves optimizing the expression of key enzymes involved in the fucose biosynthesis pathway to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: L-Fucose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-Fuconic acid or reduced to form L-Fucitol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride.

Major Products:

Oxidation: L-Fuconic acid

Reduction: L-Fucitol

Substitution: Halogenated fucose derivatives

Scientific Research Applications

L-Fucose-2-13C has a wide range of applications in scientific research:

Mechanism of Action

L-Fucose-2-13C exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It plays a crucial role in cell-cell communication, immune response, and pathogen recognition. The compound is metabolized by specific enzymes, such as fucosidases, which cleave the fucose residues from glycoconjugates . This process is essential for various biological functions, including the modulation of immune responses and the maintenance of gut microbiota balance .

Comparison with Similar Compounds

L-Fucose-2-13C can be compared with other isotopically labeled sugars, such as D-Glucose-13C and D-Galactose-13C. While all these compounds are used as tracers in metabolic studies, this compound is unique due to its specific role in glycosylation and its involvement in immune responses . Similar compounds include:

- D-Glucose-13C

- D-Galactose-13C

- L-Fuculose-13C

These compounds differ in their metabolic pathways and the specific biological processes they are involved in, making this compound particularly valuable for studies focused on fucosylation and related processes.

Biological Activity

L-fucose-2-13C is a stable isotope-labeled form of L-fucose, a naturally occurring sugar that plays significant roles in various biological processes, including immune response, cell signaling, and glycosylation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of L-fucose

L-fucose is a deoxy sugar that is an essential component of many glycoconjugates and is involved in various biological activities. It is crucial for the fucosylation of glycoproteins and glycolipids, which affects cellular interactions and immune responses. The incorporation of the stable isotope carbon-13 (13C) into L-fucose allows researchers to track metabolic pathways and understand its biological effects more precisely.

1. Immunomodulatory Effects:

Research indicates that L-fucose enhances the immunostimulatory activity of dendritic cells (DCs). In vitro studies have shown that treatment with L-fucose increases antigen uptake and processing by DCs, leading to enhanced stimulation of T cell populations. This effect was confirmed through single-cell RNA sequencing, which revealed significant transcriptional changes associated with antigen processing pathways in DCs treated with L-fucose .

2. Fucosylation and Immune Cell Function:

Fucosylation, the addition of fucose to proteins, is critical for the proper functioning of several immunomodulatory molecules. For instance, Notch1 and T cell receptors require fucosylation for optimal activity. Studies suggest that L-fucose can modulate immune responses by altering the fucosylation status of these molecules, thereby influencing immune cell development and interactions .

3. Metabolic Tracking:

The use of this compound in metabolic flux analysis provides insights into its absorption and distribution within the body. Studies have demonstrated rapid absorption of 13C-labeled fucose into plasma following oral administration, with notable enrichment in various tissues over time. This tracking capability helps elucidate the metabolic pathways involving fucose and its derivatives .

Case Studies

1. Therapeutic Applications in Congenital Disorders:

A notable case study involved a child diagnosed with a novel congenital disorder of glycosylation (CDG) due to biallelic variants in GDP-L-fucose synthase (GFUS). Oral supplementation with L-fucose resulted in normalization of protein fucosylation within weeks and led to improvements in growth and cognitive skills over a follow-up period of 19 months. This case highlights the potential therapeutic role of L-fucose supplementation in managing glycosylation disorders .

2. Cancer Immunotherapy:

In cancer research, L-fucose has been shown to enhance anti-tumor immune responses by promoting the maturation and functionality of DCs. Treatment with L-fucose not only increased T cell proliferation but also upregulated MHC class II expression on DCs, thereby improving their antigen presentation capabilities. These findings suggest that L-fucose could be leveraged as an adjuvant in cancer immunotherapy strategies .

Data Tables

Properties

IUPAC Name |

(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-BOIBEAGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.